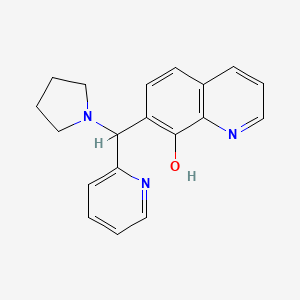

7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol

Description

7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is a quinolin-8-ol derivative featuring a methyl bridge at the 7-position, substituted with a pyridin-2-yl group and a pyrrolidin-1-yl moiety. This structure confers unique physicochemical properties, including moderate lipophilicity (logP ~3.6–3.9) and hydrogen-bonding capacity (polar surface area ~50–60 Ų), making it relevant for pharmaceutical and catalytic applications . The compound’s synthesis typically involves a Mannich reaction between 8-hydroxyquinoline, formaldehyde, pyrrolidine, and pyridine derivatives under reflux in ethanol, followed by purification via flash chromatography .

Properties

IUPAC Name |

7-[pyridin-2-yl(pyrrolidin-1-yl)methyl]quinolin-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O/c23-19-15(9-8-14-6-5-11-21-17(14)19)18(22-12-3-4-13-22)16-7-1-2-10-20-16/h1-2,5-11,18,23H,3-4,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOTUUPATQUCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol typically involves multi-step organic reactions. One common method includes the following steps:

Formation of Pyrrolidin-1-ylmethyl Intermediate: This step involves the reaction of pyrrolidine with a suitable alkylating agent to form the pyrrolidin-1-ylmethyl intermediate.

Quinoline Derivative Synthesis: The quinoline core is synthesized through a series of reactions, often starting from aniline derivatives and involving cyclization reactions.

Coupling Reaction: The pyrrolidin-1-ylmethyl intermediate is then coupled with the quinoline derivative under suitable conditions, often using a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridin-2-yl and quinoline positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline or pyridine derivatives.

Substitution: Formation of substituted quinoline or pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol is in the development of therapeutic agents. Research indicates its potential in treating various diseases, particularly cancer and infectious diseases. The compound has been studied for its ability to inhibit specific enzymes and receptors involved in disease progression.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, research involving similar quinoline derivatives showed promising results in inhibiting the growth of MCF-7 breast adenocarcinoma cells and RPE-1 human retinal pigmented epithelium cells . The mechanism often involves the compound's interaction with cellular targets, leading to apoptosis or cell cycle arrest.

Material Science

In material science, this compound is explored for its applications in organic electronics and as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it suitable for developing new materials with enhanced electronic properties.

Research Findings

Studies have indicated that compounds with similar structures can be utilized in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of such compounds into device architectures has shown improvements in efficiency and stability .

Biological Studies

The compound is also utilized in biological studies to understand enzyme inhibition and receptor binding dynamics. Its unique structural features allow it to interact selectively with biological targets, making it a valuable tool for probing biochemical pathways.

Mechanism of Action

The mechanism involves binding through hydrogen bonding and hydrophobic interactions, which can alter the biological activity of target enzymes or receptors . This characteristic makes it a candidate for further exploration in drug design.

Mechanism of Action

The mechanism of action of 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This binding often involves hydrogen bonding, π-π interactions, and hydrophobic interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolin-8-ol Backbone

5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol

- Key Difference : A chlorine atom at position 5 replaces the pyridin-2-yl group.

- Impact: The electron-withdrawing Cl enhances electrophilicity and may improve binding to metal ions or biological targets. This compound has a lower molecular weight (262.7 g/mol vs.

- Applications : Studied as a metalloenzyme inhibitor due to its chelating properties .

7-((4-Methylpiperazin-1-yl)(pyridin-3-yl)methyl)quinolin-8-ol

- Key Difference : Replaces pyrrolidine with 4-methylpiperazine and pyridin-2-yl with pyridin-3-yl.

- Impact : The piperazine group introduces a basic tertiary amine (pKa ~8–9), enhancing water solubility. The pyridin-3-yl substitution alters π-π stacking interactions in receptor binding .

- Applications : Explored in oncology for targeting kinase enzymes .

Functional Group Modifications

7-(Phenyl(pyridin-2-ylamino)methyl)quinolin-8-ol

- Key Difference: Substitutes pyrrolidin-1-yl with a phenylamino group.

- Impact: The aromatic amine increases hydrogen-bond donor capacity (two H-bond donors vs. one in the target compound), improving interactions with polar protein residues. However, this reduces logD (3.48 vs. ~3.6) due to higher polarity .

- Applications : Cytoprotective agents in neurodegenerative disease models .

7-((6-Methylpyridin-2-ylamino)(4-(trifluoromethyl)phenyl)methyl)quinolin-8-ol

- Key Difference : Incorporates a trifluoromethylphenyl group and methyl-substituted pyridine.

- Impact : The CF₃ group enhances metabolic stability and lipophilicity (logP ~4.5). The methylpyridine improves steric complementarity in hydrophobic binding pockets .

- Applications : Anticancer agents targeting survivin pathways .

Receptor Binding

- Target Compound : Predicted to modulate GPCRs (e.g., dopamine D2 receptors) via its pyrrolidine-pyridine motif, similar to MLS-d1/MLS-d2 (piperazine analogues) in Arrestin recruitment assays .

- 5-(((4-Isopropylbenzyl)oxy)methyl)quinolin-8-ol Analogues: Show survivin inhibition (IC₅₀ ~0.5–2 µM) by disrupting protein-protein interactions .

Biological Activity

7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin-8-ol, with the molecular formula C19H19N3O, is a complex organic compound notable for its diverse biological activities. This compound features a quinoline core that is substituted with both pyridin-2-yl and pyrrolidin-1-ylmethyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity through various interactions, including:

- Hydrogen bonding

- π-π stacking interactions

- Hydrophobic interactions

These interactions can lead to significant changes in the biological functions of target molecules, making this compound a candidate for therapeutic applications in various diseases.

Therapeutic Applications

The compound has been explored for several therapeutic applications:

2. Antimicrobial Properties

The compound's structural features may confer antimicrobial activity. Related compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating that this compound could possess similar properties.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as a selective inhibitor for certain kinases or phosphodiesterases, which are crucial in signaling pathways related to inflammation and cancer.

Research Findings and Case Studies

Recent studies have highlighted the biological activities of quinoline derivatives similar to this compound:

Comparative Analysis

When compared to similar compounds such as 5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol and 2-(Pyrrolidin-1-ylmethyl)quinazolin , 7-(Pyridin-2-yl(pyrrolidin-1-yl)methyl)quinolin demonstrates unique properties due to the combination of pyridine and pyrrolidine moieties. This structural uniqueness enhances its binding affinity and selectivity towards biological targets.

Q & A

Q. Advanced: How can steric hindrance in the C-7 substituent of quinolin-8-ol derivatives be mitigated during synthesis?

Answer:

- Basic: The compound is typically synthesized via Mannich or nucleophilic substitution reactions. For example, quinolin-8-ol derivatives are functionalized at the C-7 position using pyrrolidine and pyridine-containing aldehydes under reflux conditions (e.g., 60°C for 24 hours in polar aprotic solvents like DMF) . Purification often involves column chromatography with eluents such as chloroform/methanol (95:5).

- Advanced: Steric hindrance from bulky C-7 substituents (e.g., aryl groups) can reduce yields. Strategies include:

Basic: What characterization techniques are essential for confirming the structure of this compound?

Q. Advanced: How can overlapping signals in ¹H NMR spectra of quinolin-8-ol derivatives be resolved?

Answer:

- Basic: Core techniques include:

- ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., aromatic protons at δ 8.5–9.0 ppm, pyrrolidine CH₂ groups at δ 2.5–3.5 ppm) .

- HRMS for molecular weight validation (e.g., ESI+ mode with <2 ppm error) .

- X-ray crystallography to confirm 3D structure, as demonstrated for related compounds in SHELX-refined datasets .

- Advanced: Overlapping NMR signals can be resolved using:

Basic: How is the antimicrobial activity of quinolin-8-ol derivatives evaluated?

Q. Advanced: What molecular features correlate with enhanced antifungal activity in these compounds?

Answer:

- Basic: Antimicrobial screening involves:

- Advanced: Key SAR insights include:

Basic: What analytical methods are used for quantifying quinolin-8-ol derivatives?

Q. Advanced: How can Fehling’s reaction-based spectrophotometry be optimized for trace-level detection?

Answer:

- Basic:

- Advanced: Optimization involves:

Basic: How is X-ray crystallography applied to study this compound’s structure?

Q. Advanced: What challenges arise in refining crystallographic data for flexible pyrrolidine/pyridine moieties?

Answer:

- Basic: Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54186 Å) resolves bond lengths/angles and hydrogen-bonding networks (e.g., R₂²(10) motifs) . SHELXL is commonly used for refinement .

- Advanced: Flexible substituents cause disorder; solutions include:

Basic: What computational tools predict the biological targets of this compound?

Q. Advanced: How do molecular dynamics simulations elucidate its mechanism in ferroptosis induction?

Answer:

- Basic: Autodock Vina or Schrödinger Suite for docking studies (e.g., MDM2/MDM4 binding) .

- Advanced: MD simulations (e.g., AMBER ) reveal:

Basic: How are contradictory bioactivity data (e.g., low vs. high potency) analyzed?

Q. Advanced: What statistical methods resolve batch-to-batch variability in biological assays?

Answer:

- Basic: Outliers are assessed via dose-response curves (e.g., IC₅₀ shifts) and replicate testing .

- Advanced: Multivariate analysis (e.g., PCA) identifies confounding factors (e.g., impurity profiles from HRMS) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.